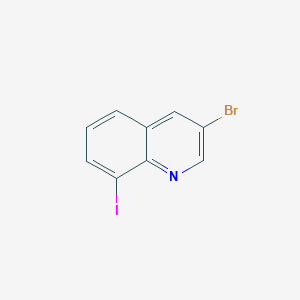

3-Bromo-8-iodoquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-8-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYLPUCFGUXVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Derivatization of 3 Bromo 8 Iodoquinoline

Comparative Reactivity of Bromine and Iodine Atoms in Dihaloquinolines

In dihaloquinolines containing both bromine and iodine, the iodine atom is generally more reactive than the bromine atom in palladium-catalyzed cross-coupling reactions. This difference in reactivity is attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The lower bond dissociation energy of the C-I bond facilitates the oxidative addition step in the catalytic cycle of cross-coupling reactions, which is often the rate-determining step.

This reactivity trend is consistent with the general reactivity of halogens, which decreases down the group in the periodic table (Fluorine > Chlorine > Bromine > Iodine). icandochemistry.comnagwa.comquora.comsavemyexams.com Consequently, a more reactive halogen can displace a less reactive one from its halide salt. icandochemistry.comsavemyexams.com In the context of cross-coupling reactions, this translates to the preferential reaction of the C-I bond over the C-Br bond. rsc.org For instance, in the Suzuki-Miyaura coupling of 3-bromo-4-iodoquinoline (B8053924) with 2-bromophenylboronic acid, the reaction occurs selectively at the 4-position, where the iodine atom is located, leaving the bromine at the 3-position intact. uni-rostock.de This chemoselectivity allows for sequential functionalization of the quinoline (B57606) core.

However, it is important to note that this intrinsic reactivity can sometimes be influenced or even overridden by other factors, such as the electronic environment of the quinoline ring and the specific reaction conditions, including the choice of catalyst and ligands. rsc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions of 3-Bromo-8-iodoquinoline

The differential reactivity of the bromine and iodine atoms in this compound is particularly advantageous in transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts are extensively used for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high selectivity.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts, in their Pd(0) oxidation state, are central to a variety of powerful cross-coupling reactions. These reactions typically involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. The ability to selectively activate the C-I bond in the presence of a C-Br bond in this compound provides a powerful tool for synthetic chemists.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. In the case of dihaloquinolines, the selective coupling at the more reactive halogen site is a well-established strategy. For example, the reaction of 3-bromo-4-iodoquinoline with arylboronic acids proceeds selectively at the C-4 position. uni-rostock.de This principle is applicable to this compound, where the initial Suzuki-Miyaura coupling would be expected to occur at the C-8 position.

Research on related dihaloquinolines, such as 4-chloro-3-iodoquinolines, has shown that the first Suzuki cross-coupling with phenylboronic acid occurs at the C-3 position (the iodo-substituted carbon). nih.gov Subsequent coupling at the less reactive halogen site can then be achieved, often by adjusting reaction conditions. nih.gov The choice of palladium catalyst and ligands can also influence the outcome. For instance, while Pd(PPh₃)₄ is a common catalyst, the use of more electron-rich and bulky phosphine (B1218219) ligands can accelerate the oxidative addition and reductive elimination steps. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Dihaloquinolines

| Starting Material | Boronic Acid | Catalyst | Base | Solvent | Product | Reference |

| 3-Bromo-4-iodoquinoline | 2-Bromophenylboronic acid | Not specified | Not specified | Not specified | 3-Bromo-4-(2-bromophenyl)quinoline | uni-rostock.de |

| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 2,3-Diaryl-4-chloroquinoline | nih.gov |

| 8-Iodoquinolin-4(1H)-one | BTZ(Bpin)₂ | Not specified | Not specified | Not specified | 8,8'-(Benzo[c] doi.orgresearchgate.netthiadiazole-4,7-diyl)bis(quinolin-4-ol) | researchgate.net |

This table is illustrative and based on reactions of similar dihaloquinoline systems.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwalisongo.ac.idlibretexts.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound would be expected to occur preferentially at the C-8 position.

Studies on analogous compounds, such as 2-aryl-4-chloro-3-iodoquinolines, have demonstrated the successful and selective Sonogashira coupling with terminal acetylenes at the iodo-substituted position. researchgate.net This selectivity allows for the synthesis of 3-alkynyl-4-chloroquinolines, which can be further functionalized. In some cases, a one-pot reaction with an excess of the terminal alkyne can lead to the substitution of both halogens. researchgate.net The development of copper-free Sonogashira coupling protocols has also expanded the scope and applicability of this reaction. organic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature | Key Features | Reference |

| Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Triethylamine | Room Temperature | Operationally simple, suitable for undergraduate labs | walisongo.ac.id |

| Pd/C, CuI | Triethylamine | Not specified | Not specified | Used for synthesis of furo[3,2-c]quinolines | doi.org |

| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Not specified | Not specified | Room Temperature | Effective for aryl bromides | organic-chemistry.org |

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. uwindsor.capsu.edu This reaction is known for its tolerance of a wide range of functional groups. uwindsor.ca For this compound, the Stille reaction would predictably occur at the C-8 position first, due to the higher reactivity of the C-I bond.

The catalytic cycle of the Stille reaction involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the coupled product and regenerate the catalyst. psu.edu The rate-determining step is often the transmetalation. psu.edu While specific examples for this compound are not detailed in the provided search results, the general principles of Stille coupling on dihaloarenes suggest that selective functionalization is feasible.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgacs.orgwikipedia.orgnih.govresearchgate.netorganic-chemistry.org This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds. acs.org The reaction generally requires a palladium catalyst, a phosphine ligand, and a base. libretexts.orgresearchgate.net

Given the reactivity trend, the Buchwald-Hartwig amination of this compound would be expected to proceed selectively at the C-8 position. The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

In related systems, such as the coupling of 4-chloro-3-iodoquinoline (B1365794) with 2-aminopyridines, a domino inter- and intramolecular C-N bond formation has been observed, leading to the synthesis of fused heterocyclic systems. acs.org This highlights the potential for complex molecule synthesis starting from dihaloquinolines.

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction | Reference |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst | libretexts.orgnih.gov |

| Ligand | Xantphos, RuPhos, BINAP, DPPF | Stabilizes Pd catalyst, influences reactivity and selectivity | wikipedia.orgnih.govnih.gov |

| Base | KHMDS, Cs₂CO₃, K₂CO₃ | Deprotonates the amine | libretexts.orgnih.govnih.gov |

| Amine Source | Primary amines, secondary amines, ammonia (B1221849) equivalents | Nucleophile for C-N bond formation | organic-chemistry.org |

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann reaction, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net In the context of this compound, these reactions offer a route to introduce aryl, alkyl, or amino groups at either the 3- or 8-position. The classic Ullmann condensation involves the copper-promoted coupling of an aryl halide with a suitable nucleophile, such as an alcohol, amine, or thiol. organic-chemistry.org The reaction typically requires high temperatures, but modern modifications have been developed that proceed under milder conditions.

The mechanism of the Ullmann-type reactions can proceed through a catalytic cycle where copper(I) is the active species. organic-chemistry.org This cycle often involves oxidative addition of the aryl halide to the copper(I) complex, followed by reaction with the nucleophile and subsequent reductive elimination to afford the coupled product and regenerate the copper(I) catalyst. mdpi.com For dihalogenated substrates like this compound, the selectivity of the copper-mediated coupling can be influenced by the relative reactivity of the C-I and C-Br bonds, with the more labile C-I bond generally reacting preferentially. This differential reactivity allows for sequential functionalization, where one halogen is selectively coupled, followed by a subsequent reaction at the remaining halogenated site. smolecule.com

| Reaction Type | Reagents | Position of Reactivity | Reference |

| Ullmann Condensation | Cu, Nucleophile (e.g., R-OH, R-NH2) | Preferentially at C-I | organic-chemistry.org |

| Copper-Catalyzed Amination | CuI, Ligand, Base | Can be directed to C-Br or C-I | researchgate.net |

Chemoselectivity in Cross-Coupling: Preferential Reactivity at C-I vs. C-Br

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is a key feature that enables selective functionalization. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C-I bond is significantly more reactive than the C-Br bond. whiterose.ac.ukuni-rostock.dersc.org This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making oxidative addition of the palladium catalyst to the C-I bond kinetically favored.

This inherent chemoselectivity allows for the stepwise introduction of different substituents. For instance, a Suzuki-Miyaura coupling can be performed selectively at the 8-position (C-I), leaving the bromine at the 3-position intact for subsequent transformations. This orthogonal reactivity is highly valuable in the synthesis of complex molecules where precise control over the substitution pattern is required. smolecule.com

While the C-I bond is generally more reactive, the choice of catalyst, ligands, and reaction conditions can sometimes influence the selectivity. whiterose.ac.uknih.gov However, for most standard palladium-catalyzed cross-coupling reactions, the preferential reactivity at the C-I bond of this compound is a reliable and predictable outcome.

| Cross-Coupling Reaction | Catalyst System | Preferential Site of Reaction | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | C-I (8-position) | uni-rostock.dersc.org |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | C-I (8-position) | uni-rostock.de |

| Heck | Pd(OAc)₂, PPh₃, Et₃N | C-I (8-position) | acs.org |

Lithiation and Organometallic Transformations of Halogenated Quinolines

Halogen-lithium exchange is a powerful tool for the generation of organolithium reagents, which can then be reacted with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org In the case of this compound, the selective lithiation at either the C-Br or C-I position is a critical consideration.

The rate of halogen-lithium exchange generally follows the trend I > Br > Cl, meaning the iodine at the 8-position of this compound is expected to undergo exchange more rapidly than the bromine at the 3-position. wikipedia.orgprinceton.edu This kinetic preference allows for the selective formation of 3-bromo-8-lithioquinoline at low temperatures. harvard.edu

From a thermodynamic standpoint, the stability of the resulting organolithium species also plays a role. The equilibrium of the exchange reaction will favor the formation of the more stable organolithium reagent. princeton.edu Computational studies on haloquinolines have shown that the Gibbs free energy for the replacement of a halogen with lithium is favorable for both bromine and iodine. usd.edu However, the kinetic difference in the rate of exchange is the dominant factor in achieving selectivity.

The choice of the organolithium reagent (e.g., n-butyllithium, t-butyllithium) and the reaction conditions, such as temperature and solvent, are crucial for controlling the outcome of the halogen-lithium exchange. harvard.eduuni-muenchen.de The use of chelating agents can also influence the reactivity and selectivity of the exchange. pku.edu.cn

Once the organolithium intermediate, such as 3-bromo-8-lithioquinoline, is formed, it can be trapped with a wide range of electrophiles. This allows for the introduction of various functional groups at the 8-position. Common electrophiles include aldehydes, ketones, esters, carbon dioxide, and alkyl halides.

For example, reaction of 3-bromo-8-lithioquinoline with an aldehyde would yield a secondary alcohol at the 8-position. Subsequent oxidation could then provide the corresponding ketone. This two-step process demonstrates the synthetic utility of the organolithium intermediate in building molecular complexity. The bromine at the 3-position remains available for further functionalization, such as through a subsequent cross-coupling reaction.

| Electrophile | Resulting Functional Group at C-8 |

| Aldehyde (RCHO) | Secondary alcohol (-CH(OH)R) |

| Ketone (R₂CO) | Tertiary alcohol (-C(OH)R₂) |

| Carbon Dioxide (CO₂) | Carboxylic acid (-COOH) |

| Alkyl Halide (R-X) | Alkyl group (-R) |

Nucleophilic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism through which a nucleophile displaces a leaving group on an aromatic ring. pressbooks.pub For halogenated quinolines, the reactivity towards SNAr is influenced by the position of the halogen and the presence of electron-withdrawing groups. pressbooks.pub

In this compound, direct nucleophilic substitution is generally challenging due to the electron-rich nature of the quinoline ring system. However, the reactivity can be enhanced by the presence of activating groups or by using highly reactive nucleophiles under forcing conditions. The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a Meisenheimer complex as a key intermediate. researchgate.net The stability of this intermediate is crucial for the reaction to proceed.

The relative reactivity of the C-Br and C-I bonds towards nucleophilic substitution can also be a factor, with the C-I bond often being more labile. However, in many cases, transition metal-catalyzed nucleophilic substitution reactions, such as the Buchwald-Hartwig amination, are more efficient and selective than direct SNAr reactions for substrates like this compound. researchgate.net

| Reaction Type | Conditions | Potential Outcome | Reference |

| SNAr | Strong nucleophile, high temperature | Substitution of halogen with nucleophile | pressbooks.pubfrontiersin.org |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, amine | Selective amination at C-Br or C-I | researchgate.net |

Intramolecular Cyclization and Annulation Reactions Utilizing this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of fused polycyclic aromatic systems through intramolecular cyclization and annulation reactions. nih.govthieme-connect.com These reactions often involve the formation of new rings by connecting a substituent, introduced at either the 3- or 8-position, back to another position on the quinoline core.

For instance, a derivative of this compound bearing a suitable tethered functional group can undergo intramolecular cyclization to form a new five- or six-membered ring. researchgate.net The choice of catalyst and reaction conditions can direct the cyclization pathway. For example, palladium-catalyzed intramolecular Heck reactions are commonly used to form new carbon-carbon bonds. acs.org

Annulation reactions, which involve the formation of a new ring fused to the existing quinoline system, can also be achieved. nih.gov These reactions often proceed through a sequence of steps, such as an initial cross-coupling reaction to introduce a reactive moiety, followed by an intramolecular cyclization. The differential reactivity of the C-Br and C-I bonds in this compound allows for the strategic introduction of the necessary functional groups for these cyclization and annulation reactions.

| Reaction Type | Key Transformation | Resulting Structure | Reference |

| Intramolecular Heck Reaction | C-C bond formation | Fused polycyclic system | acs.org |

| Intramolecular Buchwald-Hartwig Amination | C-N bond formation | Fused N-heterocycle | acs.org |

| Parham Cyclization | Halogen-lithium exchange followed by intramolecular nucleophilic attack | Fused carbocycle or heterocycle | wikipedia.org |

Computational and Theoretical Investigations of 3 Bromo 8 Iodoquinoline and Analogous Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to elucidating the electronic architecture of 3-bromo-8-iodoquinoline. These investigations reveal how the presence and positions of the bromine and iodine atoms influence the electron distribution and bonding within the quinoline (B57606) framework, which in turn dictates the molecule's reactivity and properties.

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the electronic properties of halogenated quinolines. DFT calculations allow for the determination of various molecular properties, including optimized geometries, electronic energies, and orbital distributions. For halogenated quinolines, DFT is employed to understand their kinetic and thermodynamic stability, analyze molecular interactions, and evaluate their optical and electronic properties nih.gov.

Studies on analogous halogenated quinoline derivatives have demonstrated that DFT, often using functionals like B3LYP, can accurately predict molecular geometries and other properties. The choice of basis set, such as 6-31G'(d,p), is crucial for obtaining reliable results. Furthermore, DFT calculations are instrumental in determining key quantum chemical parameters that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical potential, and chemical hardness and softness nih.gov. The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap often implies higher chemical reactivity and lower kinetic stability.

In the context of this compound, DFT calculations can elucidate the influence of the two different halogen substituents on the electronic landscape of the quinoline ring. The electron-withdrawing nature of the halogens and their positions significantly impact the electron density distribution and the energies of the frontier molecular orbitals. These calculations can also be extended to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the computational model . Time-Dependent DFT (TD-DFT) can be further utilized to predict the electronic absorption spectra of these molecules nih.govresearchgate.net.

| Parameter | Description | Typical Application for Halogenated Quinolines |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. |

| Electronegativity (χ) | A measure of the ability of an atom to attract bonding electrons | Provides insight into the overall electronic character. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Correlates with the stability of the molecule. |

A detailed analysis of bond orders and electron density distributions in this compound and its analogs can be achieved through methods such as Natural Bond Orbital (NBO) analysis. NBO analysis transforms the complex many-electron wavefunction into a representation of localized bonds, lone pairs, and antibonding orbitals, which aligns well with chemical intuition nih.govwikipedia.org. This method provides a quantitative description of the Lewis-like bonding pattern and allows for the investigation of delocalization effects through the analysis of donor-acceptor interactions.

For this compound, NBO analysis can provide valuable information on the nature of the carbon-halogen bonds (C-Br and C-I). The analysis would reveal the hybridization of the carbon and halogen atoms and the polarization of these bonds. The electron density is typically higher on the more electronegative halogen atoms, leading to a partial positive charge on the attached carbon atoms. The Wiberg bond indices, calculated from the NBO analysis, offer a measure of the bond order.

| Interaction (Donor -> Acceptor) | Description | Significance in Halogenated Quinolines |

|---|---|---|

| LP(N) -> π(C=C) | Delocalization of nitrogen lone pair into the aromatic π-system. | Enhances the electronic conjugation and stability of the quinoline ring. |

| LP(X) -> σ(C-C) | Delocalization of halogen (Br, I) lone pairs into adjacent C-C antibonding orbitals. | Contributes to the electronic effects of the halogen substituents. |

| π(C=C) -> π*(C=C) | Delocalization of π-electrons within the aromatic system. | Defines the aromatic character and electron distribution of the quinoline core. |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions involving this compound and its analogs. By mapping the potential energy surface of a reaction, theoretical studies can identify transition states, intermediates, and determine the activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

The introduction of halogen atoms onto the quinoline scaffold is a key synthetic step, and theoretical studies can shed light on the mechanisms of these reactions. For instance, the electrophilic halogenation of quinoline derivatives can be investigated to understand the regioselectivity of the process. Computational studies on the direct fluorination of quinoline derivatives, for example, have shown that the reaction proceeds via selective electrophilic substitution researchgate.net.

In the case of 8-substituted quinolines, metal-free remote C-H halogenation at the C5 position has been reported . Theoretical investigations into such reactions can help to elucidate the nature of the halogenating agent and the mechanism of C-H activation. These studies might explore different potential pathways, such as those involving radical intermediates or concerted mechanisms, and calculate the corresponding energy barriers to determine the most favorable route. The role of directing groups and the nature of the halogen source (e.g., trihaloisocyanuric acid) can also be computationally modeled to understand their influence on the reaction's outcome.

Furthermore, enzymatic halogenation presents another fascinating area where computational studies have provided significant insights. Although not directly involving this compound, these studies on halogenase enzymes reveal the fundamental principles of biological halogenation, which often involve the generation of a reactive halogenating species from a halide anion nih.gov. Computational modeling of these enzymatic reactions can help to understand the role of the enzyme's active site in controlling the reactivity and selectivity of the halogenation process.

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are pivotal for the functionalization of this compound. The presence of two different halogen atoms offers the potential for selective reactions. Theoretical studies, particularly using DFT, are instrumental in understanding the thermodynamics and kinetics of these complex catalytic cycles wildlife-biodiversity.com. A full catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination, can be computationally modeled researchgate.netresearchgate.net.

Lithiation is another important reaction for the functionalization of halogenated quinolines. The reaction of a bromo- or iodoquinoline with an organolithium reagent typically proceeds via halogen-metal exchange. Theoretical calculations can be used to investigate the thermodynamics of this exchange process. For this compound, the relative ease of lithium-halogen exchange at the C3-Br versus the C8-I position can be computationally assessed. DFT calculations can also be applied to study the kinetics of lithiation, providing insights into the reaction rates and the stability of the resulting lithiated intermediates wildlife-biodiversity.com.

| Reaction Type | Key Computational Insights | Thermodynamic/Kinetic Parameters |

|---|---|---|

| Suzuki-Miyaura Coupling | Selectivity of oxidative addition (C-Br vs. C-I), identification of the rate-determining step. | Reaction enthalpies (ΔH), Gibbs free energies (ΔG), activation energies (Ea). |

| Lithiation | Thermodynamic favorability of halogen-metal exchange, stability of lithiated intermediates. | Reaction energies, relative energies of intermediates. |

The solvent in which a reaction is carried out can have a profound impact on its mechanism, kinetics, and thermodynamics. Therefore, it is crucial to include the effects of solvation in theoretical investigations of reaction mechanisms. Implicit and explicit solvation models are two common approaches used in computational chemistry to account for the influence of the solvent.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant nih.gov. These models are computationally efficient and are widely used in DFT studies of reaction mechanisms in solution purdue.edu. For instance, when studying the Suzuki-Miyaura coupling of this compound, an implicit solvation model can be used to calculate the free energies of reactants, intermediates, and transition states in a particular solvent, providing a more realistic picture of the reaction profile.

Explicit solvation models, on the other hand, involve the inclusion of a number of individual solvent molecules in the calculation. While computationally more demanding, this approach can capture specific solvent-solute interactions, such as hydrogen bonding, that may be crucial for the reaction mechanism. For reactions involving charged species or significant charge separation in the transition state, the choice of solvation model can significantly affect the calculated activation barriers and reaction energies. DFT studies on the degradation of a quinoline-based herbicide by hydroxyl radicals, for example, have included solvent effects to accurately evaluate the reaction rate coefficients . The application of appropriate solvation models is therefore essential for achieving a comprehensive and accurate theoretical understanding of the reactions of this compound in solution.

Prediction of Reactivity and Regioselectivity

Computational chemistry serves as a powerful predictive tool in modern organic synthesis, offering profound insights into reaction mechanisms, reactivity, and selectivity. For complex molecules such as this compound, theoretical investigations are invaluable for forecasting the differential reactivity of the C-Br and C-I bonds, thereby guiding the rational design of synthetic strategies. By employing quantum chemical calculations, it is possible to dissect the electronic and steric factors that govern bond activation and predict the regioselectivity of subsequent chemical transformations.

Comparative Assessment of C-Br and C-I Bond Activation Energies

A central aspect of predicting the reactivity of this compound lies in understanding the relative strengths of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. The activation of these bonds, typically in the context of transition-metal-catalyzed cross-coupling reactions, is often the rate-determining step and dictates the regiochemical outcome. The energy required to cleave these bonds, known as the bond dissociation energy (BDE), is a critical parameter that can be reliably calculated using computational methods like Density Functional Theory (DFT).

While specific computational studies on this compound are not extensively available in the current literature, a wealth of data on analogous aryl halides provides a strong basis for prediction. Generally, for a given aromatic system, the C-X bond strength decreases as the halogen atom's size increases and its electronegativity decreases. This trend places the C-I bond as the weaker and more readily cleaved bond compared to the C-Br bond.

Table 1: Typical Average Bond Dissociation Energies (BDE) for Carbon-Halogen Bonds

| Bond | Average BDE (kJ/mol) |

| C-Br | 285 |

| C-I | 213 |

This table presents generalized average bond dissociation energies. Actual values for this compound will be influenced by the specific electronic environment of the quinoline ring.

Computational studies on various brominated and iodinated aromatic compounds consistently support this trend. For instance, DFT calculations on halogenated polycyclic aromatic hydrocarbons have demonstrated that C-I bonds have significantly lower BDEs than C-Br bonds within the same molecular framework. This difference in bond energy is the primary determinant for the selective activation of the C-I bond in the presence of a C-Br bond under appropriate reaction conditions.

In the specific case of this compound, the electronic landscape of the quinoline ring system will modulate these bond energies. The positions of the halogens on both the pyridine (B92270) and benzene (B151609) rings of the quinoline scaffold introduce distinct electronic effects. However, the fundamental principle of the C-I bond being more labile than the C-Br bond is expected to hold true. Theoretical calculations would likely reveal that the activation energy barrier for the oxidative addition of a transition metal catalyst (a common initial step in cross-coupling reactions) is substantially lower for the C-I bond at the 8-position than for the C-Br bond at the 3-position.

Guiding Principles for Rational Synthetic Design

The predictive power of computational chemistry offers significant advantages for the rational design of synthetic routes involving this compound. By understanding the differential reactivity of the two halogen substituents, chemists can devise selective and high-yielding transformations.

The key guiding principle derived from the comparative assessment of bond activation energies is the preferential reactivity of the C-I bond. This inherent selectivity allows for a stepwise functionalization of the this compound scaffold. For instance, a chemist aiming to introduce two different substituents would first target the more reactive 8-position (C-I bond). This can be achieved by employing mild reaction conditions that provide enough energy to cleave the C-I bond but are insufficient to activate the more robust C-Br bond.

Table 2: Predicted Regioselectivity in Cross-Coupling Reactions of this compound

| Reaction Type | Predicted Site of Initial Reaction | Rationale |

| Suzuki Coupling (mild conditions) | 8-position (Iodo) | Lower C-I bond activation energy. |

| Sonogashira Coupling (mild conditions) | 8-position (Iodo) | Lower C-I bond activation energy. |

| Heck Reaction (mild conditions) | 8-position (Iodo) | Lower C-I bond activation energy. |

| Buchwald-Hartwig Amination (mild conditions) | 8-position (Iodo) | Lower C-I bond activation energy. |

Computational modeling can further refine this rational design process. Theoretical studies can be employed to:

Screen Catalysts and Ligands: DFT calculations can model the transition states for the oxidative addition of various catalyst-ligand complexes to both the C-Br and C-I bonds. This allows for the in-silico screening of the most effective catalytic systems for achieving high regioselectivity.

Optimize Reaction Conditions: By calculating the energy profiles for reactions under different simulated conditions (e.g., temperature, solvent), computational models can help identify the optimal parameters to maximize the selective functionalization of the C-I bond while leaving the C-Br bond intact.

Predict the Reactivity of a Sequentially Functionalized Product: After the initial reaction at the 8-position, the resulting 3-bromo-8-substituted quinoline will have a modified electronic structure. Computational analysis can then be used to predict the reactivity of the remaining C-Br bond in a subsequent reaction step, guiding the synthesis of di-substituted quinolines.

Advanced Research Applications of 3 Bromo 8 Iodoquinoline and Its Derivatives

Role as a Key Synthetic Intermediate in Medicinal Chemistry Research

3-Bromo-8-iodoquinoline serves as a versatile building block in medicinal chemistry, enabling the synthesis of novel compounds with potential therapeutic value. Its dihalogenated structure allows for regioselective modifications, making it an ideal starting point for developing agents targeting a range of diseases.

Development of Novel Antibacterial and Biofilm-Eradicating Agents

Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics and a major cause of persistent infections. nih.gov There is a critical need for new agents that can either inhibit biofilm formation or eradicate established biofilms. nih.gov Halogenated quinolines have emerged as a promising class of compounds with potent biofilm eradication capabilities, particularly against Gram-positive pathogens. nih.gov

Research has demonstrated that certain halogenated quinoline (B57606) derivatives can completely eradicate biofilms of Staphylococcus epidermidis and Enterococcus faecium at low micromolar concentrations. nih.gov For example, a derivative referred to as halogenated quinoline-3 was shown to eradicate S. epidermidis biofilms at a concentration of just 3.0 μM. nih.gov The 3-bromo substituent on the this compound scaffold provides a direct synthetic handle to access such potent biofilm-eradicating agents. The development of these compounds is crucial, as bacteria within a biofilm can exhibit 10 to 1000 times more antibiotic resistance than their free-living counterparts. nih.gov Furthermore, derivatives of 8-hydroxyquinoline, which can be synthesized from precursors like 8-iodoquinoline (B173137), have shown remarkable antibacterial activity against strains such as E. coli, S. aureus, and P. aeruginosa, in some cases superior to the standard antibiotic Penicillin G. mdpi.comnih.gov

Synthesis of Potential Anticancer Agents

The quinoline nucleus is a well-established pharmacophore in the design of anticancer drugs. frontiersin.orgacs.org Bromo-substituted quinolines, in particular, have demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.com this compound is a valuable precursor for the synthesis of these potential anticancer agents, where the halogen atoms can either be part of the final pharmacophore or serve as points for further chemical modification.

Studies on brominated derivatives of 8-substituted quinolines have revealed potent cytotoxic effects. For instance, 5,7-Dibromo-8-hydroxyquinoline has shown strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. Similarly, other novel brominated methoxyquinolines and nitrated bromoquinolines have exhibited significant inhibitory effects against these cell lines, with some compounds showing higher activity than the reference drug 5-fluorouracil (B62378) (5-FU). mdpi.com One of the mechanisms of action for these compounds involves the inhibition of topoisomerase I, a critical enzyme for DNA replication and repair. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Bromo-Quinoline Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Source |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C6 | 6.7 | |

| HeLa | 10.3 | ||

| HT29 | 8.5 | ||

| 7-Bromo-8-hydroxyquinoline | C6 | 25.6 | |

| HeLa | >50 | ||

| HT29 | 19.4 | ||

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 9.6 | mdpi.com |

| HeLa | 5.45 | mdpi.com | |

| HT29 | 7.3 | mdpi.com |

Contribution to Antimalarial Drug Discovery

Malaria remains a major global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new antimalarial agents. Quinoline-based compounds have historically been the cornerstone of antimalarial therapy, with drugs like chloroquine (B1663885) and primaquine (B1584692) being prominent examples.

The 8-aminoquinoline (B160924) scaffold is particularly important, as it forms the basis of drugs like primaquine and tafenoquine, which are active against the dormant liver stages of the parasite. The iodine atom at the C-8 position of this compound makes it an excellent starting material for the synthesis of novel 8-aminoquinoline analogues. The bromine at the C-3 position offers a site for introducing further diversity, which could lead to compounds with improved efficacy, better safety profiles, or activity against resistant parasite strains. The goal of modern antimalarial drug discovery is to develop therapies that can provide a cure within three days, are safe for children and during pregnancy, and have a low propensity for generating resistance.

Scaffold for Enzyme Inhibitors (e.g., Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors)

Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme involved in DNA repair and has become a significant target for cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. mdpi.com The development of PARP-1 inhibitors is an active area of research. acs.org

The quinoline scaffold has been successfully utilized to design potent PARP-1 inhibitors. Specifically, a series of quinoline-8-carboxamides were designed and synthesized as a new class of PARP-1 inhibitors. In this research, 3-iodoquinoline-8-carboxamide was used as a key intermediate, where the iodine atom was functionalized using palladium-catalyzed coupling reactions (e.g., Suzuki, Sonogashira) to introduce chemical diversity. This highlights the utility of the C-I bond in this compound as a reactive handle for synthesizing enzyme inhibitors. The resulting 3-substituted quinoline-8-carboxamides showed that a small, narrow group at the 3-position was required for inhibitory activity against human recombinant PARP-1.

Structure-Activity Relationship (SAR) Studies of Halogenated Quinoline Compounds

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that links the chemical structure of a molecule to its biological activity. For halogenated quinoline compounds, SAR studies help to determine how the type, number, and position of halogen substituents influence their therapeutic effects.

SAR studies on bromo-derivatives of 8-substituted quinolines have shown that a hydroxyl group at the C-8 position often leads to greater anticancer potential. For instance, the potent antiproliferative activity of 5,7-dibromo-8-hydroxyquinoline is significantly higher than that of analogs lacking the C-8 hydroxyl group. mdpi.com In the context of PARP-1 inhibitors derived from quinoline-8-carboxamide, SAR studies revealed that small substituents at the 3-position are optimal for activity. The presence of two different halogens in this compound provides a unique platform for extensive SAR studies, allowing researchers to systematically probe the effects of modifications at both the C-3 and C-8 positions to optimize potency and selectivity for various biological targets.

Precursor for the Construction of Complex Fused Heterocyclic Systems

Beyond its role as an intermediate for derivatization at the halogen positions, this compound is a valuable precursor for synthesizing complex, polycyclic fused heterocyclic systems. Such systems are of great interest in materials science and medicinal chemistry due to their rigid structures and unique electronic properties.

The differential reactivity of the carbon-bromine and carbon-iodine bonds can be exploited in sequential, regioselective palladium-catalyzed reactions. For example, the greater reactivity of the C-I bond allows for selective cross-coupling reactions at the 8-position while leaving the C-Br bond at the 3-position intact for subsequent transformations. Methodologies such as Buchwald-Hartwig amination and Heck-type reactions can be applied to dihaloquinolines to construct novel fused ring systems. This stepwise approach enables the controlled and predictable construction of complex molecular architectures that would be difficult to access through other synthetic routes, opening avenues for the discovery of novel materials and therapeutic agents.

Synthesis of Indoloquinolines and Pyrroloquinolines

The fusion of indole (B1671886) and quinoline rings results in indoloquinolines, a class of compounds with significant biological activities. Similarly, pyrroloquinolines, which contain a fused pyrrole (B145914) and quinoline ring system, are of great interest to synthetic chemists. The halogenated nature of this compound provides synthetic handles for the construction of these fused polycyclic aromatic systems through various cross-coupling reactions.

Palladium-catalyzed reactions are particularly powerful tools for the synthesis of complex molecules from aryl halides. For instance, the synthesis of D-ring substituted 5-methyl-5H-indolo[2,3-c]quinolines has been achieved in a three-step process starting from 3-bromoquinoline (B21735) and 2-bromoanilines. researchgate.net This methodology involves two sequential palladium-catalyzed reactions: a selective Buchwald-Hartwig amination followed by a regioselective intramolecular Heck-type reaction. researchgate.net This strategy highlights the potential of using the bromine at the 3-position of the quinoline core to introduce an amino linkage, which can then undergo intramolecular cyclization to form the indole ring.

In a similar vein, the synthesis of the pyrrolo[3,2,1-ij]quinoline nucleus has been accomplished through a palladium-catalyzed coupling of 8-iodoquinoline derivatives with acetylenes. semanticscholar.org This reaction demonstrates that the quinoline nitrogen can act as an effective nucleophile in the formation of the indole ring. semanticscholar.org This approach, which involves the formation of a new carbon-carbon bond at the 8-position, showcases the utility of the iodo-substituent in constructing the fused pyrrole ring. Given the presence of both a bromo and an iodo group, this compound could potentially undergo sequential palladium-catalyzed reactions to first build the pyrrole ring at the 8-position and then introduce further complexity at the 3-position.

| Starting Material | Reagents | Product | Reaction Type |

| 3-Bromoquinoline | 2-Bromoanilines, Palladium catalyst | 5-Methyl-5H-indolo[2,3-c]quinoline | Buchwald-Hartwig amination, Intramolecular Heck-type reaction |

| 8-Iodoquinoline derivatives | Acetylenes, Palladium catalyst | Pyrrolo[3,2,1-ij]quinoline | Palladium-catalyzed coupling |

Formation of Biquinolines and Other Dimeric Quinolines

Biquinolines and other dimeric quinoline structures are important ligands in coordination chemistry and have applications in catalysis and materials science. The formation of a carbon-carbon bond between two quinoline units can be achieved through classical cross-coupling reactions such as the Ullmann reaction and the Suzuki-Miyaura coupling.

The Ullmann reaction, first reported in 1901, is a copper-mediated coupling of two aryl halides to form a biaryl product. nih.gov While traditionally requiring harsh reaction conditions, modern modifications have made the Ullmann reaction more versatile. nih.gov The reaction proceeds through the formation of an organocopper intermediate, followed by oxidative addition of a second aryl halide and reductive elimination to form the new carbon-carbon bond. organic-chemistry.org Given the presence of two halogen atoms, this compound could potentially undergo homocoupling to form a biquinoline dimer, or cross-coupling with other quinoline halides. The differential reactivity of the C-I and C-Br bonds could allow for selective coupling at one position over the other.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or ester. wikipedia.orggoogle.com This reaction is widely used for the synthesis of biaryls and has the advantage of generally mild reaction conditions and a high tolerance for various functional groups. wikipedia.org The synthesis of a benzothiadiazole-bridged biquinoline has been demonstrated through the Suzuki-Miyaura reaction of 8-iodoquinolin-4(1H)-one with a bis(pinacolato)diboron-substituted benzothiadiazole. researchgate.net This example illustrates the feasibility of using the iodo-substituent on the quinoline ring for Suzuki coupling. Therefore, this compound is a prime candidate for Suzuki-Miyaura coupling reactions to generate biquinolines. By converting one of the halogen atoms to a boronic acid or ester, intramolecular Suzuki coupling could also be envisioned to create novel fused polycyclic systems.

| Coupling Reaction | Catalyst | Reactants | Product |

| Ullmann Reaction | Copper | Two molecules of an aryl halide | Biaryl |

| Suzuki-Miyaura Coupling | Palladium | An organohalide and an organoboron compound | Biaryl |

Emerging Applications in Materials Science and Polymer Chemistry

Halogenated quinoline derivatives have shown promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). OLEDs are devices that utilize organic compounds as the emissive layer for the generation of light. ossila.com The color and efficiency of the emitted light are dependent on the molecular structure of the organic materials used. ossila.com

Research has shown that 5,7-dibromo-8-hydroxyquinoline exhibits fluorescence and can be used as a light-emitting material in the production of an OLED device. dergipark.org.tr An OLED was successfully fabricated using this compound, and its illumination spectrum was found to be in the ultraviolet (UV) region. dergipark.org.tr This finding suggests that other halogenated quinolines, such as this compound, could also possess interesting photophysical properties suitable for OLED applications. The presence and position of the halogen atoms can influence the electronic properties of the molecule, thereby tuning the emission wavelength and quantum efficiency.

While the direct application of this compound in polymer chemistry has not been extensively reported, its bifunctional nature makes it an attractive monomer for the synthesis of novel polymers. The two halogen atoms can serve as points for polymerization through various cross-coupling reactions. For example, polymerization via Suzuki-Miyaura coupling could lead to the formation of conjugated polymers incorporating the quinoline unit into the polymer backbone. Such polymers could exhibit interesting electronic and optical properties with potential applications in organic electronics.

Future Directions in the Academic Research of Dihaloquinolines

The academic research of dihaloquinolines, including this compound, is poised for significant advancements in several key areas. A major focus will likely be the continued development of novel and more efficient synthetic methodologies for the selective functionalization of these compounds. The differential reactivity of the two halogen atoms presents a synthetic playground for chemists to explore regioselective cross-coupling reactions, allowing for the construction of highly complex molecular architectures from a single starting material.

Furthermore, the exploration of the photophysical properties of dihaloquinoline derivatives is a promising avenue for future research. As demonstrated by the use of a dibromo-hydroxyquinoline in an OLED, these compounds have the potential to be valuable components in organic electronic devices. dergipark.org.tr Future studies will likely focus on systematically modifying the substitution pattern on the quinoline ring and investigating the effects on the fluorescence or phosphorescence properties. This could lead to the development of new materials for a range of applications, including OLEDs, sensors, and organic photovoltaics.

Finally, the synthesis of novel polycyclic aromatic systems and polymers derived from dihaloquinolines will continue to be an active area of research. The incorporation of the rigid and electronically distinct quinoline moiety into larger conjugated systems can lead to materials with unique properties. The development of new polymerization techniques utilizing dihaloquinolines as monomers could open up new possibilities for the creation of advanced materials with tailored electronic and optical characteristics.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.